![molecular formula C12H20F2O2 B14403306 2,2'-Difluoro[1,1'-bi(cyclohexane)]-1,1'-diol CAS No. 89654-39-7](/img/structure/B14403306.png)
2,2'-Difluoro[1,1'-bi(cyclohexane)]-1,1'-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Difluoro[1,1’-bi(cyclohexane)]-1,1’-diol is a compound that belongs to the class of disubstituted cyclohexanes. This compound is characterized by the presence of two fluorine atoms and two hydroxyl groups attached to a bicyclohexane structure. The unique arrangement of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Difluoro[1,1’-bi(cyclohexane)]-1,1’-diol typically involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition reactions . This method allows for the efficient and modular preparation of 1,2-disubstituted bicyclohexane modules, which can be further derivatized through various transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale photochemical reactors to facilitate the [2 + 2] cycloaddition process. The reaction conditions are optimized to ensure high yield and purity of the final product. Additionally, purification steps such as crystallization or chromatography may be employed to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Difluoro[1,1’-bi(cyclohexane)]-1,1’-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield diketones, while reduction may produce diols or alkanes.
Applications De Recherche Scientifique
2,2’-Difluoro[1,1’-bi(cyclohexane)]-1,1’-diol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,2’-Difluoro[1,1’-bi(cyclohexane)]-1,1’-diol involves its interaction with molecular targets through its functional groups. The hydroxyl groups can form hydrogen bonds with other molecules, while the fluorine atoms can participate in various non-covalent interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Difluorocyclohexane: Similar in structure but lacks the hydroxyl groups.
1,1’-Bi(cyclohexane)-2,2’-diol: Similar but without the fluorine atoms.
2,2’-Dichloro[1,1’-bi(cyclohexane)]-1,1’-diol: Similar but with chlorine atoms instead of fluorine.
Uniqueness
2,2’-Difluoro[1,1’-bi(cyclohexane)]-1,1’-diol is unique due to the presence of both fluorine and hydroxyl groups, which impart distinct chemical and physical properties. The combination of these functional groups allows for specific interactions and reactivity that are not observed in similar compounds.
Propriétés
Numéro CAS |
89654-39-7 |
|---|---|
Formule moléculaire |
C12H20F2O2 |
Poids moléculaire |
234.28 g/mol |
Nom IUPAC |
2-fluoro-1-(2-fluoro-1-hydroxycyclohexyl)cyclohexan-1-ol |
InChI |
InChI=1S/C12H20F2O2/c13-9-5-1-3-7-11(9,15)12(16)8-4-2-6-10(12)14/h9-10,15-16H,1-8H2 |
Clé InChI |
GHDNTZZXKBGZQK-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(C1)F)(C2(CCCCC2F)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


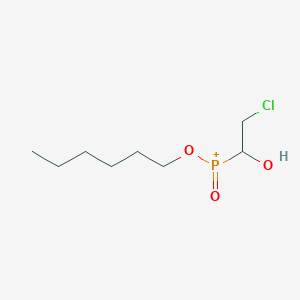
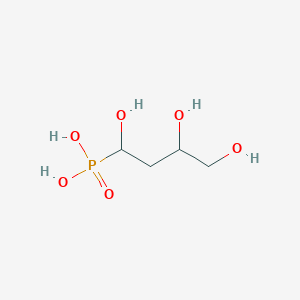
![4-{[5-(4-Methyl-1H-imidazol-1-yl)pentyl]oxy}aniline](/img/structure/B14403239.png)
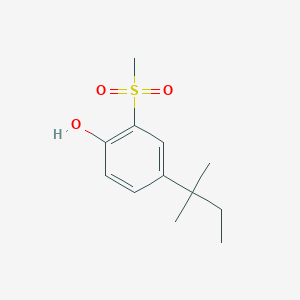
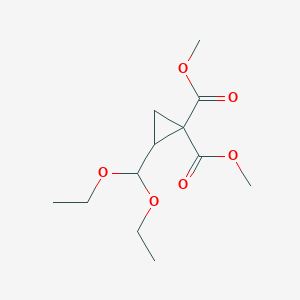
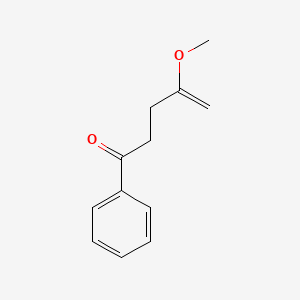
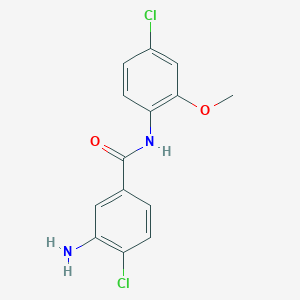
![N-(3,4-Dimethylphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14403284.png)

![Tris{[(oxiran-2-yl)methoxy]methyl}(oxo)-lambda~5~-phosphane](/img/structure/B14403289.png)
![N-{4-[(Benzenesulfonyl)amino]phenyl}-2-bromoacetamide](/img/structure/B14403294.png)
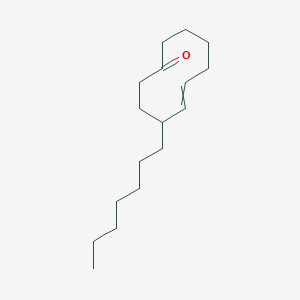
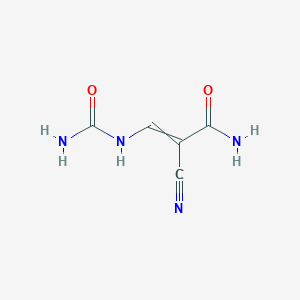
![1-Benzyl-1-[(diethoxyphosphoryl)methyl]piperidin-1-ium bromide](/img/structure/B14403326.png)
